5-(Trifluoromethyl)thiophen-2-ol
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Overview
Description
5-(Trifluoromethyl)thiophen-2-ol is a useful research compound. Its molecular formula is C5H3F3OS and its molecular weight is 168.13. The purity is usually 95%.
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Scientific Research Applications
Optoelectronic Device Applications
- Thiophene derivatives, including those with trifluoromethyl groups, are studied for their potential in organic light-emitting diodes (OLEDs). Research has focused on their optical and electronic properties, such as energy gaps, ionization potentials, and electron affinities, which are crucial for ambipolar-transporting materials in OLEDs (Ran et al., 2008).
- Thiophene/phenylene co-oligomers with various terminal groups, including trifluoromethyl groups, have been synthesized for optoelectronic device applications. These compounds demonstrate diverse functionalities and improved solubility, which are beneficial for the production of modified compounds in optoelectronic devices (Katagiri et al., 2007).
Organic Field-Effect Transistors
- Mixed phenylene-thiophene oligomers, possibly including trifluoromethyl-substituted derivatives, have been synthesized and characterized for use in organic field-effect transistors (OFETs). These compounds exhibit high p-type carrier mobilities in both vacuum-evaporated and solution-cast films, indicating their potential in OFET applications (Mushrush et al., 2003).
Photoinitiators in Polymerization
- Star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives, which may include trifluoromethyl-substituted thiophenes, have been developed as photoinitiators for radical and cationic polymerizations under near-UV and visible light-emitting diodes (LEDs). These photoinitiators demonstrate high polymerization efficiencies under air, surpassing commercial photoinitiators in certain aspects (Zhang et al., 2015).
Corrosion Inhibition
- Methoxy-substituted phenylthienyl benzamidines, which may be structurally related to trifluoromethyl thiophenes, have been investigated as corrosion inhibitors for carbon steel in hydrochloric acid medium. These compounds exhibit significant effectiveness in reducing corrosion, demonstrating their potential in industrial applications (Fouda et al., 2020).
Antimicrobial Agents
- Novel thiophene derivatives, potentially including trifluoromethyl-substituted variants, have been synthesized and evaluated for their antimicrobial activity. Some of these compounds show promising activity against bacterial strains like Pseudomonas aeruginosa and fungi such as Candida albicans, suggesting their utility in developing new antimicrobial agents (Mabkhot et al., 2016).
Safety and Hazards
Future Directions
Thiophene derivatives, including 5-(Trifluoromethyl)thiophen-2-ol, continue to attract interest due to their potential biological activities and applications in material science . Future research may focus on developing more efficient synthesis methods and exploring new applications for these compounds.
Mechanism of Action
Target of Action
Thiophene derivatives, in general, have been known to exhibit a variety of biological effects, indicating that they likely interact with multiple targets .
Mode of Action
It’s worth noting that thiophene derivatives have been found to exhibit antimicrobial activity, suggesting that they may interact with targets in microorganisms
Biochemical Pathways
Given the broad biological activity of thiophene derivatives, it is likely that multiple pathways are affected .
Result of Action
Thiophene derivatives have been found to exhibit antimicrobial activity, suggesting that they may exert their effects by interacting with targets in microorganisms .
Properties
IUPAC Name |
5-(trifluoromethyl)thiophen-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3OS/c6-5(7,8)3-1-2-4(9)10-3/h1-2,9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFOZOVTKSTDTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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